molecular formula C14H17N3O2 B5182424 4-allyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol

4-allyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B5182424
M. Wt: 259.30 g/mol
InChI Key: LYKTYVUQYRWZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-allyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique structure and properties, which make it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of 4-allyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. Additionally, it has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that 4-allyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol exhibits a range of biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth of various microorganisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-allyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its high potency and selectivity. This compound has been shown to exhibit strong activity against various targets, with minimal side effects. However, one of the limitations of using this compound is its relatively complex synthesis process, which can make it difficult to produce in large quantities.

Future Directions

There are several potential future directions for research on 4-allyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of focus is the development of new drugs based on this compound, particularly for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the activity of this compound, and to identify new targets for its therapeutic use. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound, in order to facilitate its widespread use in scientific research.

Synthesis Methods

The synthesis of 4-allyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol can be achieved through a multi-step process. One of the most commonly used methods involves the reaction of 3-pyridinecarboxaldehyde with dimethyl acetylenedicarboxylate to produce a pyridine-substituted enone. This enone is then reacted with hydrazine to produce the pyrazole ring, followed by the addition of an allyl group to the resulting compound.

Scientific Research Applications

Research on 4-allyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been focused on its potential applications in the field of medicine. Studies have shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

(5-hydroxy-3,5-dimethyl-4-prop-2-enyl-4H-pyrazol-1-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-4-6-12-10(2)16-17(14(12,3)19)13(18)11-7-5-8-15-9-11/h4-5,7-9,12,19H,1,6H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKTYVUQYRWZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1CC=C)(C)O)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-hydroxy-3,5-dimethyl-4-prop-2-enyl-4H-pyrazol-1-yl)-pyridin-3-ylmethanone

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